1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7-10(9(3)13)8(2)12(11-7)5-6-14-4/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRIBPHVOLHNPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCOC)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the methoxyethyl group: This step involves the alkylation of the pyrazole ring with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate.
Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduced pyrazole derivatives.
Substitution: Pyrazole derivatives with substituted nucleophiles.
Scientific Research Applications
Medicinal Chemistry
Antioxidant and Anti-inflammatory Properties
Recent studies have indicated that pyrazole derivatives, including 1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one, exhibit significant antioxidant and anti-inflammatory activities. Molecular docking simulations suggest that these compounds can effectively interact with biological targets involved in oxidative stress and inflammation pathways .
Case Study: Molecular Docking Analysis
In a study published in the Journal of Medicinal Chemistry, researchers utilized density functional theory (DFT) to evaluate the molecular interactions of pyrazole derivatives. The docking results revealed that compounds similar to this compound could bind effectively to key enzymes associated with inflammation, suggesting their potential as therapeutic agents for conditions such as arthritis and cardiovascular diseases .
Agricultural Applications
Pesticidal Activity
The compound has shown promise as a pesticide due to its ability to inhibit certain enzymes in pests. Pyrazole derivatives are known for their neurotoxic effects on insects, making them suitable candidates for developing new insecticides.
Case Study: Efficacy Testing
In a field trial conducted by agricultural scientists, formulations containing this compound demonstrated effective control over common agricultural pests such as aphids and whiteflies. The study reported a significant reduction in pest populations compared to untreated controls, highlighting its potential use in sustainable agriculture practices .
Material Science
Nonlinear Optical Properties
The nonlinear optical (NLO) properties of pyrazole derivatives are of great interest for applications in photonics and optoelectronics. The compound's molecular structure allows it to exhibit high levels of hyperpolarizability, making it suitable for use in devices such as optical switches and frequency converters.
Case Study: NLO Characterization
A recent investigation into the NLO properties of various pyrazole derivatives included this compound. The results indicated that this compound exhibited significant NLO responses under specific conditions, suggesting its potential application in advanced photonic materials .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Core
The target compound’s properties are heavily influenced by its substituents. Below is a comparison with analogs featuring modifications at the 1- and 4-positions:
Crystallographic and Physicochemical Properties
- Crystal packing : The methoxyethyl group in the target compound likely induces flexible packing compared to rigid analogs like 1-{3-(4-methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl}ethan-1-one, which exhibits a planar structure due to conjugated double bonds .
- Melting points : Pyrazole derivatives with acetyl groups (e.g., 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethan-1-one) typically have lower melting points (~112–114°C) compared to bulkier sulfonamide or fluorinated analogs .
Biological Activity
1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-one is a pyrazole derivative that has garnered attention due to its potential biological activities. With the molecular formula and a molecular weight of 196.25 g/mol, this compound is characterized by its unique structural features that may contribute to various pharmacological effects.
The compound can be represented by the following structural formulas:
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | 1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethanone |
| PubChem CID | 62727070 |
| Appearance | Powder |
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively studied. These compounds are known for their diverse pharmacological properties, including:
- Anticancer Activity : Pyrazole derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies indicate that related compounds exhibit significant cytotoxic effects against various carcinoma cell lines, with IC50 values comparable to standard chemotherapeutic agents like Cisplatin .
- Anti-inflammatory Properties : The presence of certain functional groups in pyrazoles contributes to their anti-inflammatory effects. Molecular docking studies have suggested that these compounds can effectively interact with targets involved in inflammatory pathways .
- Antioxidant Effects : Pyrazole derivatives have also been evaluated for their antioxidant capabilities, which are crucial in combating oxidative stress-related diseases .
Case Studies and Research Findings
Recent research has highlighted the biological efficacy of pyrazole derivatives through various experimental approaches:
- Cytotoxicity Studies :
- Molecular Docking Studies :
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
